molecular formula C9H8BrNO2S B2676189 ethyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate CAS No. 91545-55-0

ethyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate

Cat. No.: B2676189
CAS No.: 91545-55-0
M. Wt: 274.13
InChI Key: QKGQDKWRQNGYHN-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate can be synthesized through a bromination reaction. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction typically proceeds as follows :

    Starting Material: The precursor compound, ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate, is dissolved in chloroform.

    Bromination: N-bromosuccinimide is added portion-wise to the solution at 0°C, and the reaction mixture is stirred at 0-15°C for 2 hours.

    Workup: The reaction mixture is extracted with dichloromethane, washed with brine, dried over sodium sulfate, filtered, and concentrated. The product is then purified by column chromatography to yield this compound as a yellow solid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an ethyl 2-amino-6H-thieno[2,3-b]pyrrole-5-carboxylate derivative.

Scientific Research Applications

Ethyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.

    Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.

    Organic Synthesis: It is a valuable intermediate in the synthesis of complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate: The non-brominated precursor of ethyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate.

    Ethyl 2-chloro-6H-thieno[2,3-b]pyrrole-5-carboxylate: A similar compound with a chlorine atom instead of bromine.

Uniqueness

This compound is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are not possible with the non-brominated or chlorinated analogs. This uniqueness makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

ethyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2S/c1-2-13-9(12)6-3-5-4-7(10)14-8(5)11-6/h3-4,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGQDKWRQNGYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)SC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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